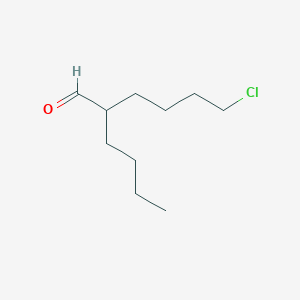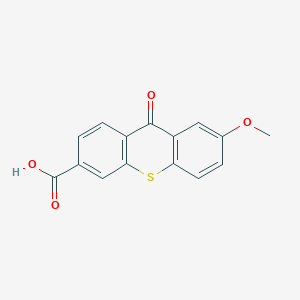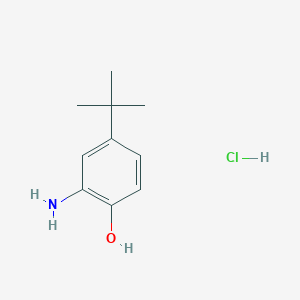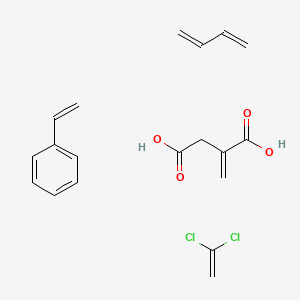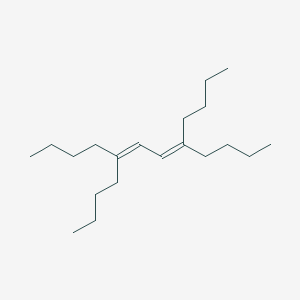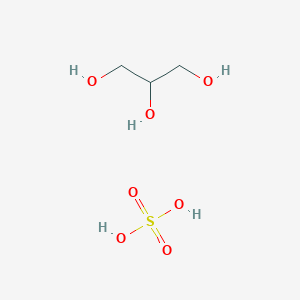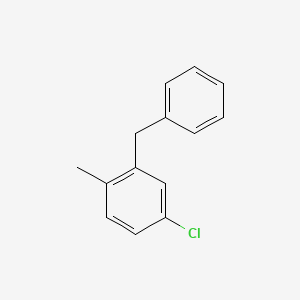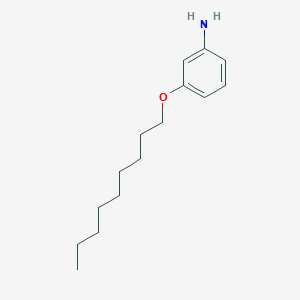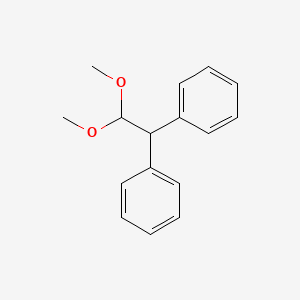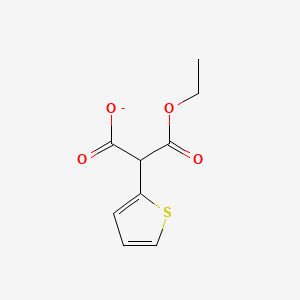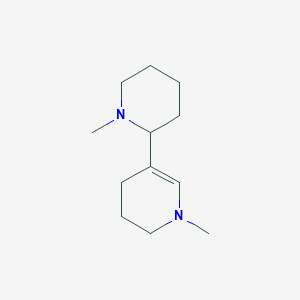![molecular formula C29H24O2 B14640473 1,1'-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) CAS No. 56794-21-9](/img/structure/B14640473.png)
1,1'-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) is a complex organic compound with the molecular formula C21H14N2O4. It is commonly used as a cross-linking agent in the synthesis of thermosetting polymers and flame retardant resins . This compound is known for its thermal and mechanical properties, making it valuable in various industrial applications.
Métodos De Preparación
The synthesis of 1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) typically involves the reaction of methylene dianiline with maleic anhydride under controlled conditions . The reaction is carried out in a solvent such as toluene or xylene, and the product is purified through recrystallization. Industrial production methods often involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Análisis De Reacciones Químicas
1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations . Major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) exerts its effects involves its ability to form covalent bonds with other molecules. This cross-linking ability is crucial in the synthesis of thermosetting polymers, where it helps create a three-dimensional network structure . The compound’s interaction with molecular targets and pathways is still under investigation, particularly in the context of its potential anti-cancer properties .
Comparación Con Compuestos Similares
1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) can be compared with other similar compounds such as:
N,N’-(1,3-Phenylene)dimaleimide: This compound also acts as a cross-linking agent but has different thermal and mechanical properties.
N,N’-(4-Methyl-1,3-phenylene)bismaleimide: Similar in structure but with a methyl group, it offers different reactivity and application potential.
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): This compound has a longer aliphatic chain, affecting its solubility and cross-linking efficiency.
The uniqueness of 1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) lies in its specific structure, which provides a balance of thermal stability and mechanical strength, making it highly valuable in industrial applications .
Propiedades
Número CAS |
56794-21-9 |
|---|---|
Fórmula molecular |
C29H24O2 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
2-phenyl-1-[4-[[4-(2-phenylacetyl)phenyl]methyl]phenyl]ethanone |
InChI |
InChI=1S/C29H24O2/c30-28(20-22-7-3-1-4-8-22)26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)29(31)21-23-9-5-2-6-10-23/h1-18H,19-21H2 |
Clave InChI |
KIJOHWLUZIKIMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)C(=O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


